7-Chloro-1H-indole-2-carbonitrile
Overview
Description
7-Chloro-1H-indole-2-carbonitrile is a chemical compound belonging to the indole family, characterized by its unique structure that includes a chlorine atom at the 7th position and a cyano group at the 2nd position of the indole ring. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with indole or its derivatives as the starting material.
Halogenation: Chlorination of the indole ring at the 7th position is achieved using reagents like N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂) under controlled conditions.
Industrial Production Methods: Industrial-scale production involves optimizing these synthetic routes to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Substitution reactions at the indole ring can be facilitated by various electrophiles and nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, acidic or basic conditions.
Reduction: LiAlH₄, H₂, palladium on carbon (Pd/C).
Substitution: Electrophiles like alkyl halides, nucleophiles like amines, and solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Indole-2-carboxylic acids or indole-2-carbaldehydes.
Reduction: 7-Chloro-1H-indole-2-amine.
Substitution: Various substituted indoles depending on the reagents used.
Scientific Research Applications
7-Chloro-1H-indole-2-carbonitrile has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic uses in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Chloro-1H-indole-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The specific pathways and targets depend on the biological context and the derivatives formed from this compound.
Comparison with Similar Compounds
7-Bromo-1H-indole-2-carbonitrile
7-Iodo-1H-indole-2-carbonitrile
7-Chloro-1H-indole-3-carbonitrile
Uniqueness: 7-Chloro-1H-indole-2-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other indole derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile contribute to its importance in both research and industry.
Properties
IUPAC Name |
7-chloro-1H-indole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNDPHOTSBJMAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856882 | |
Record name | 7-Chloro-1H-indole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1264481-38-0 | |
Record name | 7-Chloro-1H-indole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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